molecular formula C11H14N2O2 B2669853 1-(5-Amino-2-methoxyphenyl)pyrrolidin-2-one CAS No. 69131-58-4

1-(5-Amino-2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2669853
CAS No.: 69131-58-4
M. Wt: 206.245
InChI Key: ATWAKSYWVZZWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-methoxyphenyl)pyrrolidin-2-one (CAS 69131-58-4) is a nitrogen-containing heterocyclic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol. This chemical features a pyrrolidin-2-one scaffold, a structure of significant interest in modern medicinal chemistry due to its advantageous three-dimensionality and sp 3 -hybridization, which allows for extensive exploration of pharmacophore space . The pyrrolidin-2-one ring is a key motif in the design of novel bioactive molecules targeting the central nervous system (CNS). Research indicates that derivatives containing this scaffold are being investigated for the development of dual-target ligands, such as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . These compounds aim to produce analgesic effects with potentially reduced misuse liability, representing a promising strategy for creating safer analgesics and treatments for opioid use disorders (OUD) . This compound is intended for research and development purposes only. It is not designed for diagnostic or therapeutic use in humans or animals. For comprehensive quality assurance, please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

1-(5-amino-2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-5-4-8(12)7-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWAKSYWVZZWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 5-amino-2-methoxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a vital building block in the synthesis of more complex organic molecules. It can participate in various organic reactions, including oxidation, reduction, and substitution reactions. The presence of both amino and methoxy groups allows for further derivatization, making it a versatile intermediate in synthetic organic chemistry .

Synthesis Methods
The synthesis typically involves the reaction of 5-amino-2-methoxybenzaldehyde with pyrrolidin-2-one. This reaction can be catalyzed by acids or bases to facilitate the formation of the desired product. Advanced methods such as one-pot reactions using donor–acceptor cyclopropanes have also been developed to enhance efficiency and yield .

Biological Research Applications

Anticancer Activity
Research indicates that derivatives of 1-(5-Amino-2-methoxyphenyl)pyrrolidin-2-one exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). These compounds show concentration-dependent effects on cell invasion and migration, suggesting their potential as therapeutic agents in oncology .

Enzyme Inhibition
The compound may act as an enzyme inhibitor, potentially impacting various metabolic pathways. Similar pyrrolidin-2-one derivatives have shown inhibitory effects on enzymes involved in cardiovascular functions, indicating that this compound could modulate critical physiological processes .

Receptor Modulation
There is evidence suggesting that this compound can interact with receptors involved in numerous physiological processes. For instance, compounds with similar structures have been identified as modulators of cannabinoid receptors and histone deacetylases, hinting at its potential roles in neuropharmacology and epigenetic regulation .

Anticancer Mechanisms

A notable case study highlights the mechanism by which this compound exerts its biological effects. The compound's binding affinity to specific receptors may lead to modulation of signaling pathways critical for cell survival and proliferation. Studies have shown that structural analogs can impair key signaling pathways such as ERK phosphorylation and NF-kB signaling, which are essential in cancer progression .

Pharmacological Insights

Another case study explored the pharmacological profile of related compounds, focusing on their interactions with various molecular targets. The findings suggest that these compounds could be developed into novel therapeutic agents targeting specific diseases through precise modulation of receptor activity .

Summary of Biological Activities

Activity Type Description
Anticancer Activity Inhibits proliferation of cancer cells; affects cell invasion and migration.
Enzyme Inhibition Potential to inhibit key enzymes involved in cardiovascular functions.
Receptor Modulation Interacts with cannabinoid receptors and histone deacetylases.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone Derivatives with Varied Aromatic Substituents
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one 5-Cl, 2-OH on phenyl ring C₁₀H₁₀ClNO₂ 211.65 g/mol Antioxidant activity (1.5× ascorbic acid in DPPH assay) [1]
1-(2-Aminophenyl)pyrrolidin-2-one 2-NH₂ on phenyl ring C₁₀H₁₂N₂O 176.22 g/mol Intermediate in drug synthesis [8]
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one 2-NH₂, 5-SO₂CH₃ on phenyl ring C₁₁H₁₄N₂O₃S 254.31 g/mol Potential CNS-targeting applications (structural analog of PET ligands) [16]
Target Compound 5-NH₂, 2-OCH₃ on phenyl ring C₁₂H₁₆N₂O₂ 220.27 g/mol High solubility, untapped therapeutic potential [9, 14]

Key Observations :

  • Substituent Position and Bioactivity: The position of substituents on the phenyl ring significantly affects biological activity. For example, 1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one (5-Cl, 2-OH) demonstrates potent antioxidant activity due to the hydroxyl group’s radical scavenging capability . In contrast, the target compound’s 5-NH₂ and 2-OCH₃ groups may favor interactions with enzymes like acetylcholinesterase, as seen in related anti-Alzheimer’s pyrrolidinones .
Piperidinone Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(5-Amino-2-methoxyphenyl)piperidin-2-one 5-NH₂, 2-OCH₃ on phenyl ring C₁₂H₁₆N₂O₂ 220.27 g/mol Balanced polar/non-polar solubility [6]
1-(5-Amino-2-methylphenyl)piperidin-2-one 5-NH₂, 2-CH₃ on phenyl ring C₁₂H₁₆N₂O 204.27 g/mol Structural flexibility for drug design [15]

Key Observations :

  • However, pyrrolidinones may offer stronger hydrogen-bonding interactions due to a more rigid structure.
  • Methoxy vs. Methyl Substituents: The methoxy group in the target compound enhances hydrogen-bonding capacity compared to the methyl group in 1-(5-Amino-2-methylphenyl)piperidin-2-one, which may influence receptor selectivity .
Heterocyclic Hybrids
Compound Name Hybrid Structure Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one Triazine-pyrrolidinone hybrid C₂₅H₂₉N₇O₂ 483.56 g/mol Dual FFAR1/FFAR4 modulation (potential diabetes therapy) [2]
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Thiophene-pyrrolone hybrid C₂₁H₁₆ClNO 333.81 g/mol Electrophilic cyclization applications [4]

Key Observations :

  • Hybrid Systems: Incorporating heterocycles (e.g., triazine, thiophene) into pyrrolidinone scaffolds expands pharmacological utility. For example, triazine hybrids show promise in metabolic disorder therapies . The target compound’s simplicity may limit such versatility but offers synthetic accessibility.

Biological Activity

1-(5-Amino-2-methoxyphenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a pyrrolidinone ring fused with an aromatic system, exhibits properties that may influence various biological pathways. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of approximately 206.24 g/mol. The functional groups within its structure, particularly the amino and methoxy groups, contribute to its reactivity and biological interactions.

Structural Characteristics

The compound's structure allows for hydrogen bonding and other interactions that can enhance its affinity for biological targets. The presence of the amino group at the 5th position and the methoxy group at the 2nd position of the aromatic ring are particularly noteworthy as they may play crucial roles in modulating its pharmacological effects.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on various enzymes, suggesting that this compound may also function as an enzyme inhibitor. For instance, pyrrolidin-2-one derivatives have shown potential in inhibiting angiotensin II-induced contractions, indicating cardiovascular applications.
  • Receptor Modulation : Compounds with similar structures have been identified as modulators of various receptors, including cannabinoid receptors and histone deacetylases. This suggests that this compound could interact with key receptors involved in numerous physiological processes .

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, which then undergoes cyclization under acidic or basic conditions. Notable methods include one-pot reactions using donor–acceptor cyclopropanes that yield efficient synthesis pathways.

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionPotential inhibition of angiotensin II-induced contractions
Receptor ModulationInteraction with cannabinoid receptors (CB1) and histone deacetylases
Anticancer ActivityInhibition of cancer cell proliferation (e.g., MDA-MB-231)

Case Study: Anticancer Activity

In vitro studies have shown that derivatives similar to this compound can significantly inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). These compounds exhibited concentration-dependent effects on cell invasion and migration, indicating their potential as therapeutic agents in oncology .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The compound's ability to bind to specific receptors or enzymes may lead to modulation of signaling pathways critical for various cellular functions.
  • Cellular Interactions : Studies indicate that structural analogs can impair key signaling pathways such as ERK phosphorylation and NF-kB signaling, which are essential in cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Amino-2-methoxyphenyl)pyrrolidin-2-one, and what parameters critically influence reaction yield?

  • Methodology : Base-assisted cyclization of hydroxy-pyrrolidinone intermediates with aryl amines is a common approach. For example, analogous compounds like 5-(4-chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one were synthesized via cyclization under reflux conditions using aryl amines as nucleophiles . Key parameters include:

  • Temperature : Optimal reflux temperatures (e.g., 80–100°C) to balance reaction rate and decomposition.
  • Catalyst : Use of acidic or basic catalysts (e.g., HCl or KOH) to facilitate cyclization.
  • Stoichiometry : Precise molar ratios of starting materials (e.g., 1:1.2 for pyrrolidinone:aryl amine) to minimize side reactions.
    • Yield Considerations : Yields for structurally similar compounds range from 46% to 63%, influenced by purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm for methoxyphenyl groups) and carbon backbone integrity .
  • FTIR : Detection of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidinone ring) .
  • HRMS : Accurate mass determination (e.g., [M+H]+ ion matching theoretical molecular weight within 5 ppm error) .
  • HPLC : Purity assessment using reversed-phase columns (C18) with UV detection (λ = 254 nm) .

Q. How is the initial biological activity of this compound evaluated in academic research?

  • Methodology :

  • In vitro assays : Receptor binding studies (e.g., radioligand displacement assays for cannabinoid or kinase targets, as seen in pyrrolidinone derivatives ).
  • Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) and mechanistic studies (e.g., apoptosis markers via flow cytometry).
  • Ex vivo models : Tissue-specific activity evaluation (e.g., isolated organ preparations for functional pharmacology) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodology :

  • DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yield .
  • Flow chemistry : Enhances reproducibility for scalable production by controlling residence time and mixing efficiency.

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from independent studies to identify confounding variables .
  • Orthogonal assays : Validate results using multiple techniques (e.g., SPR for binding affinity alongside functional cAMP assays).
  • Structural analogs : Synthesize derivatives (e.g., varying methoxy or amino substituents) to isolate structure-activity relationships (SAR) .

Q. What strategies are employed to investigate the impact of substituents on bioactivity and selectivity?

  • Methodology :

  • SAR libraries : Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring or alkylation of the pyrrolidinone nitrogen) .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding modes with target proteins .
  • Pharmacophore mapping : Identify critical functional groups (e.g., amino and methoxy moieties) for target engagement using software like Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.